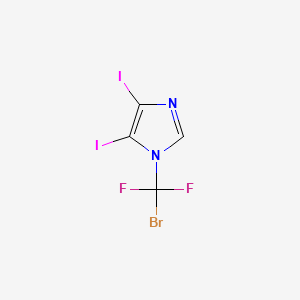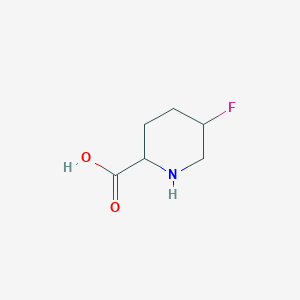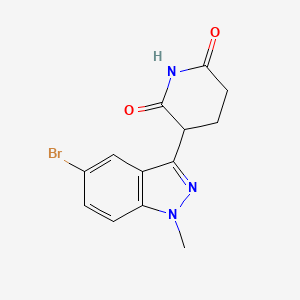
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a compound that features a unique structure combining an indazole moiety with a piperidine-2,6-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione typically begins with the preparation of the indazole core. One common method involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine . This intermediate is then subjected to further reactions to introduce the piperidine-2,6-dione moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required purity standards for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indazole ring or the piperidine-2,6-dione moiety.
Substitution: The bromine atom on the indazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.
Aplicaciones Científicas De Investigación
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the biological activity of indazole derivatives.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1-methyl-1H-indazole: A simpler indazole derivative with similar biological activities.
5-bromo-1H-indazole-3-carboxylic acid: Another indazole derivative with potential medicinal applications.
Uniqueness
3-(5-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is unique due to the presence of both the indazole and piperidine-2,6-dione moieties. This combination can enhance its biological activity and make it a valuable compound for drug development.
Propiedades
Fórmula molecular |
C13H12BrN3O2 |
|---|---|
Peso molecular |
322.16 g/mol |
Nombre IUPAC |
3-(5-bromo-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12BrN3O2/c1-17-10-4-2-7(14)6-9(10)12(16-17)8-3-5-11(18)15-13(8)19/h2,4,6,8H,3,5H2,1H3,(H,15,18,19) |
Clave InChI |
FEVBOBREEWLSFJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)C(=N1)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{6-[2-(2-Methoxyethoxy)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13468767.png)
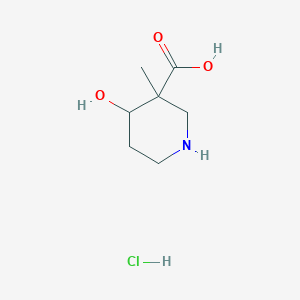
![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)
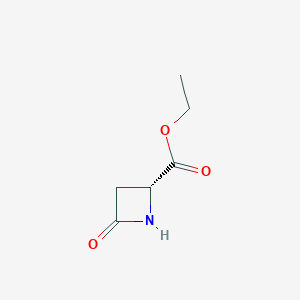
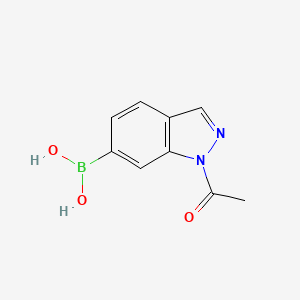
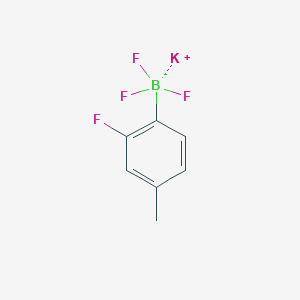
![Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-](/img/structure/B13468807.png)
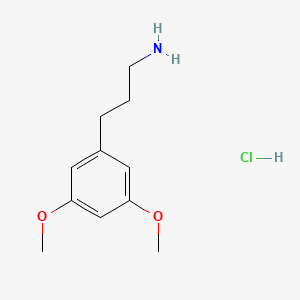

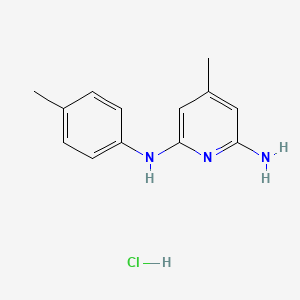
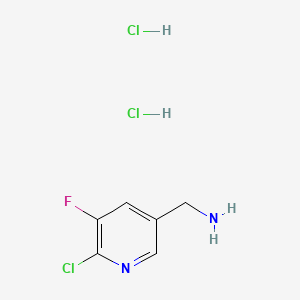
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
